(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride
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Overview
Description
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research
Preparation Methods
The synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile intermediate in the synthesis of other complex molecules. In biology, it has been studied for its potential role in various biochemical pathways. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for conditions such as depression and anxiety .
Comparison with Similar Compounds
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride can be compared with other similar compounds such as pyrrolidinones and pyrrolones. These compounds share a similar core structure but differ in their functional groups and biological activities. For example, pyrrolidinones are known for their antimicrobial and anticancer properties, while pyrrolones have been studied for their anti-inflammatory and antidepressant effects. The unique structural features of this compound make it a promising candidate for further research and development .
Properties
IUPAC Name |
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-3-1-4-9-5-2-7(10)6-9;;/h7,10H,1-6,8H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXXCDZSDUFMJK-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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